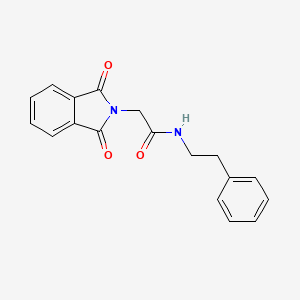

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide

Descripción general

Descripción

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide, commonly referred to as DIPEA, is an organic compound used in organic synthesis and in the production of pharmaceuticals and other compounds. DIPEA is a versatile reagent that is used in a variety of organic reactions, including the synthesis of amines, amides, and other compounds. DIPEA is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the production of polymers and other materials.

Aplicaciones Científicas De Investigación

DIPEA has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including amines, amides, and other organic compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents. In addition, DIPEA is used in the production of polymers and other materials. DIPEA is also used as a reagent in organic reactions, such as the synthesis of heterocyclic compounds.

Mecanismo De Acción

Target of Action

The primary targets of the compound “2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-” are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a wide range of targets due to their versatile structure

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using DIPEA in lab experiments is that it is a versatile reagent that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, DIPEA is not a very stable compound, and it can decompose over time. In addition, DIPEA can be toxic if inhaled or ingested.

Direcciones Futuras

The use of DIPEA in scientific research is an area of active research. Potential future directions include the development of new synthesis methods for DIPEA, the use of DIPEA in the synthesis of new compounds, and the study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of DIPEA and to determine its potential therapeutic applications.

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJBQAUYWVWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350519 | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88422-74-6 | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)

![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)

![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)

![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)

![4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6421811.png)

![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)

![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)

![13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6421825.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)

![N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421861.png)